molecular formula C20H12N4O7S3 B2810296 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-nitrobenzoate CAS No. 877643-31-7

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-nitrobenzoate

Cat. No. B2810296
CAS RN: 877643-31-7
M. Wt: 516.52
InChI Key: FWPYGKOCCSOVFZ-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-nitrobenzoate is a useful research compound. Its molecular formula is C20H12N4O7S3 and its molecular weight is 516.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Complex Synthesis : Novel organic ligands related to the chemical compound have been synthesized and used to create complexes with metals like copper(II), cobalt(II), and nickel(II). These complexes were studied for their structure and spectroscopic properties (Myannik et al., 2018).

  • Crystal Structure Analysis : The crystal structure of a copper(II) complex derived from similar compounds was examined using single-crystal X-ray diffraction. This study provides valuable insights into the molecular geometry and bonding of such complexes (Myannik et al., 2018).

Antimicrobial Studies

  • Antimicrobial Activities : Compounds with structures related to 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-nitrobenzoate have demonstrated antimicrobial activity. These studies contribute to understanding the potential of such compounds in combating microbial infections (Akbari et al., 2014); (Aytemir et al., 2003).

Photovoltaic Applications

  • Organic Photovoltaics : Thiophene-based π-conjugated polymers containing similar molecular structures have been synthesized for application in organic photovoltaics. These studies help in exploring new materials for solar cell technology (Higashihara et al., 2012).

Pharmaceutical Research

  • Drug Discovery : A derivative of the compound, 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221), has been identified as a functional antagonist of the apelin (APJ) receptor. This discovery is significant in the field of cardiovascular and energy metabolism research (Maloney et al., 2012).

properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N4O7S3/c25-14-8-13(10-33-20-23-22-19(34-20)21-17(26)16-5-2-6-32-16)30-9-15(14)31-18(27)11-3-1-4-12(7-11)24(28)29/h1-9H,10H2,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPYGKOCCSOVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-nitrobenzoate

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